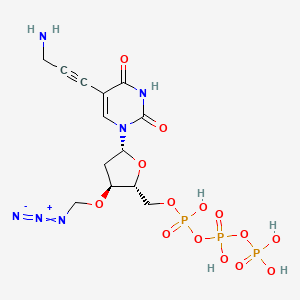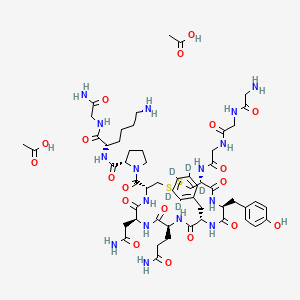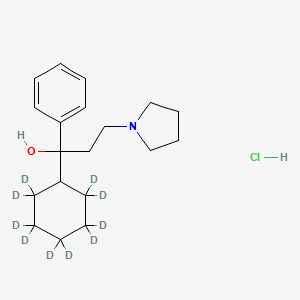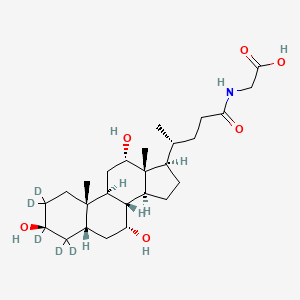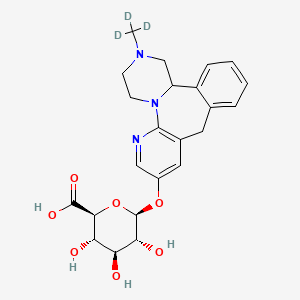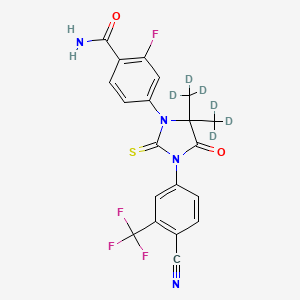
N-Desmethyl Enzalutamide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Enzalutamide-d6 is a deuterium-labeled derivative of N-Desmethyl Enzalutamide, which is an active metabolite of Enzalutamide. Enzalutamide is a nonsteroidal antiandrogen used primarily in the treatment of metastatic castration-resistant prostate cancer. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Enzalutamide-d6 involves the deuteration of N-Desmethyl EnzalutamideCommonly used catalysts for this purpose include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Enzalutamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, Enzalutamide.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Enzalutamide-d6 is widely used in scientific research for several purposes:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s metabolic pathways and pharmacokinetics in biological systems.
Drug Interaction Studies: It is used to study the interactions between Enzalutamide and other drugs, particularly in the context of prostate cancer treatment.
Biological Research: The compound is used to investigate the mechanisms of androgen receptor inhibition and its effects on cancer cell proliferation.
Industrial Applications: In the pharmaceutical industry, it is used for quality control and validation of analytical methods
Wirkmechanismus
N-Desmethyl Enzalutamide-d6, like its parent compound Enzalutamide, acts as a competitive inhibitor of the androgen receptor. It prevents the binding of androgens to the receptor, thereby inhibiting androgen receptor nuclear translocation and subsequent interaction with chromosomal DNA. This inhibition disrupts the androgen signaling pathway, leading to reduced prostate cancer cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enzalutamide: The parent compound, used in the treatment of prostate cancer.
Bicalutamide: Another nonsteroidal antiandrogen used in prostate cancer treatment.
Abiraterone Acetate: A steroidal antiandrogen used in combination with prednisone for prostate cancer treatment
Uniqueness
N-Desmethyl Enzalutamide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in scientific research and drug development .
Eigenschaften
Molekularformel |
C20H14F4N4O2S |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3 |
InChI-Schlüssel |
JSFOGZGIBIQRPU-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


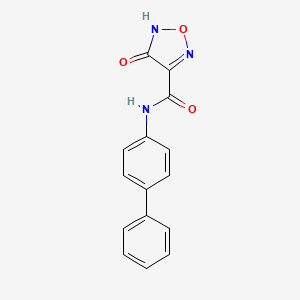
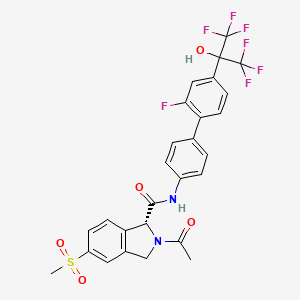
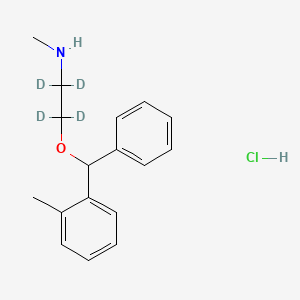

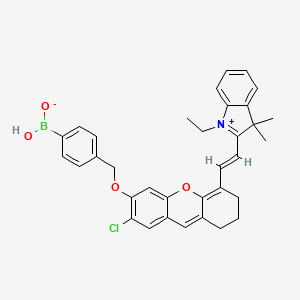
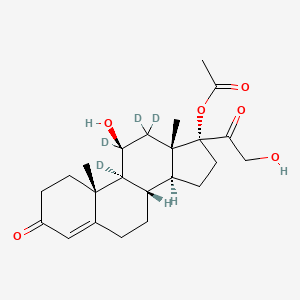
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)
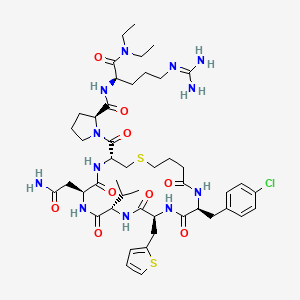
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
